(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone
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Overview
Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine, which is a class of compounds known for their diverse pharmacological activities . It contains a piperazine moiety, which is a common feature in many pharmaceuticals .
Synthesis Analysis
The synthesis of similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution . The process typically involves stirring a mixture of the appropriate starting materials in a solvent like DMF .Molecular Structure Analysis
The compound contains a [1,2,4]triazolo[4,3-a]pyrazine core, which is a fused ring system containing nitrogen atoms . It also contains a piperazine ring and a tetrahydrofuran ring .Chemical Reactions Analysis
The compound, like other [1,2,4]triazolo[4,3-a]quinoxaline derivatives, can undergo various chemical reactions. For instance, the Cbz-protected piperazinones can be cyclized, and the protecting group can be removed by hydrogenation on Pd/C .Scientific Research Applications
Synthesis and Chemical Properties
Research in organic synthesis has led to the development of novel 1,2,4-triazole derivatives, including compounds structurally related to the one you're interested in. For instance, Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives with antimicrobial activities, highlighting the compound's potential in medicinal chemistry applications. The synthesis involved reactions of various ester ethoxycarbonylhydrazones with primary amines, demonstrating the versatility of triazole chemistry in creating bioactive molecules (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Clark and Elbaum (2007) discussed an orthogonal protection strategy for synthesizing 2-substituted piperazines, showing the relevance of such methodologies in constructing complex molecules like the one you are interested in. This research provides insights into synthetic strategies that could be applicable for creating derivatives of the compound (Clark & Elbaum, 2007).
Biological Activity and Applications
The synthesis and biological evaluation of related compounds have been extensively studied. For example, compounds with the 1,2,4-triazolo[4,3-a]pyrazine moiety have been explored for their potential as P2X7 antagonists, which are relevant in models of depression and epilepsy. Rudolph et al. (2015) identified methyl substituted derivatives within this class that exhibited potent antagonist activity and good drug-like properties (Rudolph, Alcázar, Ameriks, Antón, Ao, Bonaventure, Carruthers, Chrovian, De Angelis, Lord, Rech, Wang, Bhattacharya, Andrés, & Letavic, 2015).
Additionally, Ma et al. (2014) synthesized and evaluated triazolo-phthalazine derivatives bearing substituted piperazine moieties for their positive inotropic activity, demonstrating the potential therapeutic applications of compounds with similar structural features. These compounds showed favorable activities compared to standard drugs, suggesting their utility in developing new therapeutics (Ma, Cui, Wu, Liu, Cui, Liu, & Piao, 2014).
Mechanism of Action
Target of Action
Similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the antibacterial activity of similar compounds, it can be hypothesized that this compound may interfere with essential bacterial processes, such as cell wall synthesis, protein synthesis, or dna replication
Biochemical Pathways
Given the potential antibacterial activity, it is possible that this compound could affect pathways related to bacterial growth and survival . More research is needed to identify the exact biochemical pathways affected by this compound.
Result of Action
Similar compounds have shown moderate to good antibacterial activities , suggesting that this compound may also have potential antibacterial effects
Future Directions
properties
IUPAC Name |
[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-(oxolan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-11-17-18-14-13(16-3-4-21(11)14)19-5-7-20(8-6-19)15(22)12-2-9-23-10-12/h3-4,12H,2,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWCVFJDQGDHQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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